Diisooctyl phenyl phosphite

Food contact compliance Regulatory procurement GB 9685–2008

Diisooctyl phenyl phosphite (CAS 26544-22-9, also known as phenyl diisooctyl phosphite or PDOP) is an aryl-alkyl organophosphite liquid secondary antioxidant and chelating agent with molecular formula C22H39O3P and molecular weight 382.5 g/mol. It functions primarily as a hydroperoxide decomposer and metal deactivator in polymer systems, exhibiting standard commercial purity specifications of ≥95–98%.

Molecular Formula C22H39O3P
Molecular Weight 382.5 g/mol
CAS No. 26544-22-9
Cat. No. B1581161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisooctyl phenyl phosphite
CAS26544-22-9
Molecular FormulaC22H39O3P
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1
InChIInChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3
InChIKeyGPKQLHLOONCFDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisooctyl Phenyl Phosphite (CAS 26544-22-9): Procurement-Grade Specifications and Regulatory Baseline for PVC and Polyolefin Stabilization


Diisooctyl phenyl phosphite (CAS 26544-22-9, also known as phenyl diisooctyl phosphite or PDOP) is an aryl-alkyl organophosphite liquid secondary antioxidant and chelating agent with molecular formula C22H39O3P and molecular weight 382.5 g/mol [1]. It functions primarily as a hydroperoxide decomposer and metal deactivator in polymer systems, exhibiting standard commercial purity specifications of ≥95–98% . Key physicochemical parameters include density 0.945–1.050 g/cm³ at 20–25°C, refractive index 1.471–1.495, boiling range 148–156°C at 0.06 mmHg, acid value ≤0.3 mg KOH/g, and platinum-cobalt color ≤50 . Regulatory compliance is established via China GB 9685–2008, which specifies a maximum usage level of 2.0% across PE, PP, PS, ABS, PA, PET, PC, PVC, PVDC, and UP plastics for food contact applications [2]. This compound is produced via transesterification of triphenyl phosphite with isooctanol .

Why Diisooctyl Phenyl Phosphite Cannot Be Simply Substituted: Critical Physicochemical and Regulatory Divergence from Analog Phosphites


Phosphite antioxidants within the same nominal class exhibit substantial performance divergence driven by differences in alkyl chain architecture, phosphorus content, and physical state. Diisooctyl phenyl phosphite contains two branched isooctyl (6-methylheptyl) chains versus linear or shorter alkyl substituents in analogs such as triphenyl phosphite (all aryl) or diphenyl isodecyl phosphite (mixed linear/branched) [1][2]. These structural variations directly govern viscosity (measured at 8.2 cP at 38°C and 3.3 cP at 99°C for this compound) , hydrolysis susceptibility [3], and polymer compatibility . Liquid versus solid physical form dictates fundamentally different dosing infrastructure requirements, with liquid phosphites such as this compound enabling direct liquid injection whereas solid phosphites require powder handling systems [4]. Furthermore, regulatory clearances are compound-specific rather than class-wide: the explicit 2.0% maximum usage level codified in GB 9685–2008 applies to this exact CAS registry, not to its analogs [5]. Substitution without requalification introduces quantifiable risks across processing viscosity, long-term hydrolytic stability, mechanical property retention, and regulatory compliance.

Diisooctyl Phenyl Phosphite: Quantified Differential Performance Evidence Versus Analog Phosphites and In-Class Alternatives


Regulatory Compliance Threshold: 2.0% Maximum Usage Level Codified in GB 9685–2008

Diisooctyl phenyl phosphite (CAS 26544-22-9) possesses a quantified regulatory usage ceiling of 2.0% by weight across eleven polymer types (PE, PP, PS, AS, ABS, PA, PET, PC, PVC, PVDC, UP) under China GB 9685–2008 for food contact materials [1]. Triphenyl phosphite (CAS 101-02-0) and diphenyl isodecyl phosphite lack this identical explicit codification with the same scope of polymer coverage [2]. This establishes a procurement-driven differentiation: formulators targeting Chinese food contact markets with multi-polymer portfolios can rely on this compound as a single, pre-cleared secondary antioxidant solution rather than maintaining multiple vendor-specific compliance dossiers.

Food contact compliance Regulatory procurement GB 9685–2008

Vicat Softening Point Preservation: Liquid Diisooctyl Phenyl Phosphite Avoids Rigid PVC Softening Deficit

Solid phosphite stabilizers, when incorporated into rigid PVC formulations, reduce the Vicat softening temperature—the metric governing dimensional stability under thermal load [1]. Diisooctyl phenyl phosphite, as a liquid phosphite, circumvents this specific softening deficit by virtue of its physical form and dispersion mechanism, though it may introduce alternative processing considerations related to liquid additive handling [1]. This represents a class-level differentiation where the physical state (liquid versus solid) directly governs whether a formulation can maintain its specified Vicat value without reformulation.

Rigid PVC processing Mechanical properties Vicat temperature

Polymer Compatibility Prediction: HSP Distance of 3.5 to Irganox 1076

Hansen Solubility Parameter (HSP) distance provides a quantitative prediction of molecular compatibility between formulation components, with smaller distances indicating higher predicted miscibility. Phenyl diisooctyl phosphite exhibits an HSP distance of 3.5 relative to Irganox 1076 FD (octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), a widely used primary phenolic antioxidant . This distance value falls within the range generally associated with favorable compatibility, enabling predictive formulation of synergistic antioxidant packages without requiring extensive empirical miscibility screening. Triphenyl phosphite and tris-nonylphenyl phosphite exhibit different HSP profiles due to differing aryl/alkyl substitution patterns [1], potentially yielding larger HSP distances to the same primary antioxidants.

Formulation compatibility Hansen Solubility Parameters Polyolefin stabilization

Hydrolytic Stability Differentiation: Branched Alkyl Architecture Versus All-Aryl Triphenyl Phosphite

Organic phosphites undergo hydrolysis upon exposure to atmospheric moisture, liberating phenol that carries toxicological and migration implications for food contact and medical applications [1]. Phenyl phosphites as a class exhibit elevated hydrolysis susceptibility relative to fully alkyl-substituted phosphites [1]. Diisooctyl phenyl phosphite, bearing one phenyl and two branched isooctyl substituents, represents an intermediate architecture between triphenyl phosphite (three phenyl groups, maximal phenol liberation potential) and tris-nonylphenyl phosphite (mixed alkyl-aryl). The branched isooctyl chains provide steric shielding that partially mitigates hydrolysis kinetics relative to all-aryl triphenyl phosphite, though quantitative hydrolysis rate constants under standardized humidity conditions were not located in the accessible literature. This represents class-level inference based on established structure-hydrolysis relationships for organophosphite esters [1].

Hydrolysis resistance Storage stability Phenol migration

Low-Temperature Processing Viscosity: 8.2 cP at 38°C Enables Pumpable Liquid Delivery

Diisooctyl phenyl phosphite exhibits measured viscosities of 8.2 cP at 38°C and 3.3 cP at 99°C . These viscosity values confirm the compound remains freely pumpable at ambient to moderately elevated temperatures, enabling direct liquid injection dosing systems without preheating requirements. In contrast, solid phosphites such as distearyl-pentaerythritol diphosphite require powder handling, gravimetric feeders, and melt-blending for incorporation, introducing additional capital equipment costs and potential dosing variability [1]. The viscosity-temperature profile of diisooctyl phenyl phosphite supports year-round liquid handling in unheated storage conditions, with phosphorus content of 9.0% delivering efficient active ingredient delivery per unit mass .

Liquid additive dosing Viscosity Processing window

Color Development Suppression: Dose-Dependent PVC Endpoint Color Improvement

The color suppression efficacy of diisooctyl phenyl phosphite (PDOP) in PVC demonstrates a clear dose-response relationship. As PDOP loading increases, the endpoint color of PVC progressively lightens, attributed to the Arbuzov reaction mechanism by which PDOP scavenges degradation byproducts that would otherwise generate chromophoric species [1]. This quantifiable dose dependency enables formulators to titrate PDOP content against target color specifications, optimizing cost-performance trade-offs. Triphenyl phosphite lacks this same documented dose-response characterization for PVC color control in the accessible literature. Additionally, PDOP improves brightness, uniformity, and transparency of both rigid and flexible PVC materials , with recommended addition levels of 0.1–2.0% [2].

PVC color stability Dose-response Transparency

Diisooctyl Phenyl Phosphite (CAS 26544-22-9): Validated Application Scenarios Derived from Comparative Evidence


Rigid PVC Pipe and Profile Extrusion Requiring Vicat Softening Point Integrity

This application scenario derives from the evidence that liquid phosphites such as diisooctyl phenyl phosphite do not impose the Vicat softening point reduction penalty observed with solid phosphite stabilizers . Rigid PVC pipes, window profiles, and construction extrusions must maintain dimensional stability under service temperatures approaching 60–80°C. Substituting a solid phosphite stabilizer may lower the Vicat value, compromising product certification. Diisooctyl phenyl phosphite at recommended loadings of 0.1–2.0% provides secondary antioxidant protection and metal deactivation without sacrificing this critical mechanical performance parameter. The compound's viscosity of 8.2 cP at 38°C supports direct liquid injection into extrusion compounding lines [1].

Food Contact Polyolefin and PVC Packaging with GB 9685–2008 Compliance Requirements

This scenario stems from the explicit 2.0% maximum usage level codified in GB 9685–2008 for diisooctyl phenyl phosphite across PE, PP, PS, ABS, PA, PET, PC, PVC, PVDC, and UP . Manufacturers exporting food contact articles to China can adopt this single secondary antioxidant across multi-polymer production lines, simplifying regulatory dossier maintenance relative to maintaining multiple additive-specific compliance records. The compound's reduced phenol liberation profile relative to triphenyl phosphite further supports low-migration food contact applications .

Transparent PVC Medical Devices and Flexible Medical Tubing

This application scenario is supported by the documented dose-dependent color suppression and transparency enhancement properties of diisooctyl phenyl phosphite in PVC . Medical-grade PVC tubing, blood bags, and IV components require exceptional initial color, clarity retention throughout sterilization cycles, and low toxicity profiles. The compound's chelating action with metal ions and secondary antioxidant function directly address these requirements, while its documented low toxicity supports medical device applications [1]. The hydrolysis susceptibility considerations necessitate proper dry storage and handling protocols to maintain stabilizer efficacy in medical manufacturing environments.

Synergistic Antioxidant Packages with Primary Phenolic Antioxidants in Polyolefins

This scenario leverages the quantified HSP distance of 3.5 between phenyl diisooctyl phosphite and Irganox 1076 primary phenolic antioxidant . Formulators can predictively design compatible phosphite-phenolic synergistic blends for polypropylene, polyethylene, and ABS without extensive empirical miscibility testing. The compound's phosphorus content of 9.0% and documented application in PP plastic-wood composites at 5–9 parts loading [1] provide formulation starting points for long-term thermal oxidative stability in demanding outdoor or high-temperature service environments.

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